molecular formula C13H13ClN2O2S2 B2514668 2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896302-05-9

2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide

Cat. No. B2514668
CAS RN: 896302-05-9
M. Wt: 328.83
InChI Key: UPXIQYSGUZLRQJ-UHFFFAOYSA-N
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Description

“2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The compound also contains a carboxamide group, which is a functional group derived from carboxylic acids .


Synthesis Analysis

The synthesis of this compound could involve several steps. The initial raw material could be 2-chlorothiophene . A Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride could generate 2-trichloroacetyl-5-chlorothiophene . This could then undergo liquid alkali hydrolysis to obtain the target product .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, it could participate in Friedel-Crafts acylation reactions . It could also undergo reactions with nucleophiles due to the presence of the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiophene ring could make the compound aromatic and relatively stable . The carboxamide group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Antiproliferative Activity

The compound has been used in the development of a novel series of 5-chloro-indole-2-carboxylate and pyrrolo [3,4-b]indol-3-ones derivatives as potent inhibitors of mutant EGFR/BRAF pathways with antiproliferative activity .

Inhibitors of EGFRT790M/BRAFV600E Pathways

The compound has been used in the development of inhibitors of EGFRT790M/BRAFV600E pathways, which are thought to be crucial targets for the development of anticancer drugs .

Biological Potential of Indole Derivatives

The compound can be used in the synthesis of indole derivatives, which have shown anti-inflammatory and analgesic activities along with ulcerogenic index .

Determination of Genotoxic Impurity in Rivaroxaban

The compound has been used in the development and comparison of the hydrolysis and esterification methods for the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in the drug rivaroxaban (RIVA) drug substance .

Synthesis of Other Chemical Compounds

The compound has been used in the synthesis of other chemical compounds such as ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate , 5-(5-chlorothiophene-2-amido)-2-hydroxybenzoic acid , and 1-(5-CHLOROTHIOPHENE-2-AMIDO)-4-ETHYLCYCLOHEXANE-1-CARBOXYLIC ACID .

Safety and Hazards

This compound could pose several safety hazards. It could cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling it .

Future Directions

The future research directions for this compound could include studying its biological activity, developing methods for its synthesis, and investigating its potential applications in various fields. For example, it could be used in the synthesis of other complex organic compounds .

properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIQYSGUZLRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide

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